Dimethyl 3-isothiocyanatohexanedioate
Overview
Description
Dimethyl 3-isothiocyanatohexanedioate (D3IHD) is an organosulfur compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 225.35 g/mol. D3IHD is commonly used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Dimethyl 3-isothiocyanatohexanedioate has been used in a variety of scientific research applications. It has been used to synthesize other compounds and has been studied for its biochemical and physiological effects. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. Additionally, it has been studied for its potential use as an insecticide, as well as its potential to act as a catalyst in the synthesis of other compounds.
Mechanism Of Action
The mechanism of action of Dimethyl 3-isothiocyanatohexanedioate is not yet fully understood. However, it is known to act as a nucleophile, meaning it can react with other molecules to form new compounds. Additionally, it is believed to act as a hydrogen bond donor and acceptor. It is also known to form a complex with metals, such as copper and nickel, which can be used to catalyze certain reactions.
Biochemical and Physiological Effects
Dimethyl 3-isothiocyanatohexanedioate has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of certain diseases. Additionally, it has been shown to have antimicrobial activity and may be useful in the treatment of certain infections. Furthermore, it has been studied for its potential to act as an insecticide.
Advantages And Limitations For Lab Experiments
The main advantage of using Dimethyl 3-isothiocyanatohexanedioate in laboratory experiments is its water solubility, which makes it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized easily. However, there are some limitations to using Dimethyl 3-isothiocyanatohexanedioate in laboratory experiments. It is a highly reactive compound and can react with other compounds, which can interfere with the results of the experiment. Furthermore, it is not very stable and can decompose over time.
Future Directions
There are several potential future directions for research on Dimethyl 3-isothiocyanatohexanedioate. One direction is to further investigate its biochemical and physiological effects. Additionally, further research could be done to explore its potential use as an insecticide. Furthermore, further research could be done to explore its potential to catalyze reactions. Finally, further research could be done to explore its potential use in the synthesis of pharmaceuticals.
properties
IUPAC Name |
dimethyl 3-isothiocyanatohexanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-13-8(11)4-3-7(10-6-15)5-9(12)14-2/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBNXUUWLOLTBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CC(=O)OC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-isothiocyanatohexanedioate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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